A major application of nitroacetonitrile is the efficient synthesis of annulated 1,2,4-triazines bearing vicinal amino and nitro groups [1]. This structural motif is crucial in developing modern insensitive energetic materials, as it promotes intra- and intermolecular hydrogen bonding and planar molecular structures with π–π stacking. These features enhance thermal stability and lower mechanical sensitivity by allowing slip between molecular layers in the crystal lattice [1].
A typical synthesis involves the reaction of a diazonium salt with this compound (or its potassium salt) in acid to form a hydrazone intermediate, which subsequently cyclizes to form the heterocyclic product [1]. This method has been successfully applied to create high-performance explosives like 7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX) [1].
The following diagram illustrates this general synthetic workflow.
Synthetic pathway for heterocycles using this compound [1].
The neutral, free acid form of this compound is thermodynamically unstable and poses a significant hazard. It is difficult to purify, has stability issues, and can decompose explosively upon heating (decomposition onset around 109°C, releasing 874 J/g of energy) [1]. A common practice is to maintain reactions involving the free acid below 50°C [1].
For safer laboratory work, the potassium salt of this compound is a superior alternative. It is water-soluble, thermodynamically stable, and chemically equivalent for most syntheses, allowing researchers to bypass the hazards of the free acid [1]. The salt can be prepared via decarboxylation of the dipotassium salt of nitrocyanoacetic acid, a synthesis that avoids unstable intermediates altogether [1].
The table below compares the two forms.
| Characteristic | Neutral this compound | Potassium Salt of this compound |
|---|---|---|
| Stability | Low thermal stability; can decompose explosively [1]. | Thermally stable [1]. |
| Hazard | High; lab hazard and spontaneous explosion risk [1]. | Low; no significant lab hazard [1]. |
| Synthesis & Purity | Low-yield, low-purity syntheses; hard to purify [1]. | Easily prepared in stable, pure form [1]. |
| Practical Utility | Impractical and dangerous for direct use [1]. | Excellent; used directly as a synthetic equivalent [1]. |
This procedure outlines the synthesis of a heterocyclic system using the potassium salt of this compound, adapted from general methodologies in the literature [1].
Caution: Although the potassium salt is stable, all standard laboratory safety procedures should be followed, including the use of personal protective equipment (PPE) and working in a fume hood.
Reaction Setup and Hydrazone Formation
Cyclization to Final Product
The workflow for this two-step, one-pot protocol is visualized below.
Two-step protocol for heterocycle synthesis using potassium this compound salt [1].
This compound is a powerful building block for synthesizing complex nitrogen-rich heterocycles. Its potassium salt provides a safe and efficient means to leverage its reactivity, making it an invaluable tool for researchers, particularly in the field of energetic materials.
The structure of nitroacetonitrile is O₂N-CH₂-C≡N. The methylene (-CH₂-) protons are the key focus for ¹H NMR, flanked by two strongly electron-withdrawing groups (the nitro and cyano groups).
Expected ¹H NMR Characteristics:
-CH₂- protons are highly deshielded due to the adjacent electron-withdrawing nitro and nitrile groups. You can expect a chemical shift significantly downfield, likely in the range of δ 5.0 - 6.0 ppm.Practical Workflow for NMR Analysis: The following diagram outlines the key steps you would take to obtain and interpret the NMR spectrum of this compound.
NMR analysis workflow for structural confirmation of this compound.
The table below summarizes the expected NMR signals for this compound.
| Nucleus | Chemical Group | Expected Chemical Shift (δ) | Multiplicity |
|---|---|---|---|
| ¹H | -CH₂- (between NO₂ and C≡N) | ~5.0 - 6.0 ppm | Singlet |
| ¹³C | -CH₂- | ~30 - 50 ppm | - |
| ¹³C | -C≡N | ~110 - 120 ppm | - |
| ¹³C | -NO₂ | Not specifically detailed in results | - |
Since the quantitative data is not in the search results, here are practical steps to locate it:
Consult Specialized NMR Databases: For precise numerical data, commercial spectral databases are essential. These are often accessible through university or corporate libraries. Key resources include:
Search Broader Scientific Literature: Use platforms like SciFinder, Reaxys, or PubMed to search for "this compound NMR spectrum" or "this compound chemical shifts". The recent article identified in the search confirms that ¹H and ¹³C NMR are standard techniques used to establish the structure of compounds derived from this compound [3].
Understand Contextual Use: The search results show that this compound is often used as a building block in more complex reactions [3]. Therefore, its NMR data is sometimes reported in the experimental sections of papers focusing on the final product rather than in a standalone guide.
The table below summarizes the key thermal stability data for nitroacetonitrile:
| Property | Value / Description |
|---|---|
| Decomposition Onset | ~109°C [1] |
| Energy Released on Decomposition | 874 J/g (as measured by DSC) [1] |
| Major Hazard | Spontaneous explosion during purification, concentration, or storage of the neutral (free acid) form [1] |
| Key Risk Factor | Purification and instability of the free this compound [1] |
A specific laboratory incident was reported by the National Institutes of Health (NIH). A flask containing this compound, which had been concentrated under reduced pressure (with some diethyl ether remaining), exploded approximately one hour after the process while sitting vented in a fume hood [2]. This underscores the compound's unpredictable and hazardous nature.
Due to the significant risks associated with neutral this compound, the recommended safe practice is to use its stable salts, such as the potassium salt of this compound [1].
The following diagram illustrates this safer synthetic pathway:
Synthesis pathway for the stable potassium salt of this compound.
The table below summarizes the fundamental characteristics of this compound.
| Property | Description |
|---|---|
| Chemical Classification | Simplest α-nitronitrile [1] |
| Core Structure | Central active methylene carbon bonded to nitro (-NO₂) and cyano (-CN) groups [1] |
| Key Reactivity | Functions as a cyano(nitro)methylation agent; central carbon is acidic and can form C–C or N–C bonds [1] |
| Primary Synthetic Value | Provides a pathway to vicinal amino and nitro functional groups on heterocyclic rings in a single step [1] |
| Stability & Hazard | Thermodynamically unstable; pure form can decompose explosively, especially upon heating or concentration [1] [2] |
The practical use of neutral this compound is severely limited by significant safety risks. It is thermodynamically unstable, and its decomposition at 109°C releases substantial energy (874 J/g) [1]. Multiple incidents have been reported, including an explosion that occurred spontaneously in a flask of the compound about an hour after concentration [1] [2]. A common safety practice is to maintain all reactions involving the pure compound below 50°C [1].
Due to these hazards, a major focus of modern research has been finding safer alternatives, leading to the development of stable salts like the potassium salt of this compound [1] [3]. These salts are chemically equivalent for many reactions but are water-soluble, thermodynamically stable, and avoid the hazards of the pure neutral compound [1].
The traditional synthesis involves dehydrating methazonic acid (nitroacetaldehyde oxime) with thionyl chloride (SOCl₂) in diethyl ether under gentle reflux [1]. This method typically results in low yields (13-47%) and produces a yellow or brown oil that is difficult to purify and inherently unstable [1]. Given the explosion risk, working with the pure neutral compound is not recommended for routine use.
The potassium salt offers a much safer and more practical entry point into this compound chemistry.
Synthesis of Potassium this compound Salt: The salt is obtained through an indirect route that avoids the formation of unstable neutral this compound. It involves the hydrolysis of the potassium salt of ethyl nitrocyanoacetate to form the unstable dipotassium salt of nitrocyanoacetic acid, which readily undergoes decarboxylation to yield the potassium salt of this compound [1]. This method can achieve yields up to 79% when decarboxylation is performed by passing an acidic aqueous solution of the intermediate through an ion-exchange resin [1].
Experimental Protocol for Use: In a typical reaction, the potassium salt is used directly. For example, to synthesize heterocycles like PTX (an energetic material), the protocol begins with the conversion of a parent compound (e.g., 5-amino-3,4-dinitropyrazole) into its corresponding diazonium salt using sodium nitrite in acid. This diazonium salt is then coupled in situ with the potassium salt of this compound in an acidic solution to yield a hydrazone intermediate. The final fused heterocyclic product is formed by cyclizing this intermediate, often simply by heating it in an organic solvent [1].
The primary application of this compound is the efficient, one-step synthesis of annulated 1,2,4-triazines bearing vicinal amino and nitro groups [1]. This structural motif is crucial in modern energetic materials, as it promotes extensive intra- and intermolecular hydrogen bonding and π-π stacking interactions [1]. These interactions often lead to a planar molecular geometry and a crystal lattice that can slip under compression, resulting in materials with high thermal stability and low sensitivity to impact or shock—a highly desirable combination for safe explosives [1].
A notable example is the synthesis of the high-performing insensitive explosive 7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX). Using this compound chemistry, a previously reported seven-step synthesis was reduced to just two steps, dramatically improving efficiency [1].
The carbon atom between the nitro and nitrile groups bears highly acidic protons due to the strong inductive (-I) effect of both substituents. This makes the molecule highly reactive at the methylene center and capable of altering a compound's structure for further functionalization [1].
The impact of these EWGs is quantifiable, particularly on acidity and material properties:
| Effect or Property | Impact or Value | Context / Explanation |
|---|---|---|
| Inductive Effect | Strong -I effect | Cumulative electron-withdrawal from the central carbon atom by both -NO₂ and -CN groups [1]. |
| pKₐ Reduction | Significant decrease | EWGs stabilize the conjugate base, increasing acidity of adjacent protons [2]. The effect is cumulative with multiple EWGs [2]. |
| Decomposition Energy | 874 J g⁻¹ [1] | Energy released upon decomposition, measured by Differential Scanning Calorimetry (DSC). |
| Thermal Stability | Decomposes at 109 °C [1] | Maximum recommended handling temperature is 50 °C due to instability [1]. |
Practical use of nitroacetonitrile requires careful attention to its hazardous nature. The free acid form is thermally unstable and can decompose explosively, especially upon concentration or heating [1]. Stable salts, particularly the potassium salt, are recommended as safer, chemically equivalent alternatives [1].
The first synthesis involved dehydrating methazonic acid (nitroacetaldehyde oxime) with thionyl chloride [1]. This method results in low yields (13-47%) of a yellow or brown oil with varying purity and significant hazard risk [1].
This route avoids unstable intermediates and provides a stable, water-soluble powder [1].
A primary application of this compound is synthesizing annulated heterocyclic systems (like pyrazolo-triazines) containing vicinal amino and nitro groups in a single step [1]. This structural motif is crucial in insensitive high-performance energetic materials [1].
The following diagram illustrates a key reaction workflow where this compound enables the formation of a complex heterocyclic energetic material:
Typical Experimental Protocol [1]:
Nitroacetonitrile (O₂N-CH₂-C≡N) possesses a highly acidic methylene group due to the combined inductive effect of the nitro and cyano groups. This allows it to function as a cyano(nitro)methylation agent, forming new carbon-carbon and carbon-nitrogen bonds [1]. Its most significant application is synthesizing annulated heterocycles, especially 1,2,4-triazines with vicinal amino and nitro groups, a valuable structural motif in insensitive energetic materials [1].
| Reaction Type | Description | Primary Product(s) | Key Feature |
|---|---|---|---|
| Condensation with Carbonyls [2] [1] | Reaction with aldehydes. | 2-Nitroacrylonitriles | Forms conjugated systems with an electron-deficient double bond. |
| Cyano(nitro)methylation [1] | Alkylation at the active methylene center. | Polyfunctional aliphatic compounds | Introduces two transformable functional groups (CN and NO₂). |
| Formation of Michael Adducts [2] | Conjugate addition to α,β-unsaturated carbonyls (enones). | Michael adducts | Depending on the enone structure, these can undergo further intra- or intermolecular transformations [2]. |
| Reaction with Diazonium Salts [1] | Azo-coupling followed by cyclization. | Aminonitrotriazines (e.g., Azolo[5,1-c][1,2,4]triazines) | A key one-step method to add vicinal amino and nitro groups to a fused ring system. |
Free this compound is thermally unstable and can decompose explosively upon heating above 50°C or upon standing [1]. A DSC measurement showed its decomposition at 109°C releases 874 J/g of energy [1].
The potassium salt of this compound is a safe, stable, and water-soluble alternative [1]. It is chemically equivalent for most reactions and avoids handling the hazardous free acid.
A common application is synthesizing fused-ring heterocycles like 7-amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX) [1]. The following workflow outlines this two-step diazonium coupling and cyclization process:
Key steps in this synthesis include:
The synthesized compounds are typically characterized using spectroscopic techniques [2]:
Nitroacetonitrile represents a highly valuable bifunctional synthon in organic synthesis, possessing both nitro and cyano functional groups that provide versatile reactivity patterns. However, the free this compound compound is notoriously hazardous and unstable, presenting significant safety challenges for laboratory use and limiting its practical applications in synthetic chemistry. The inherent instability stems from the electron-withdrawing nature of both functional groups, which creates significant strain and reactivity in the molecule. This instability has historically restricted the widespread application of this compound in complex synthesis, despite its considerable potential for constructing molecular complexity, particularly in the realm of nitrogen-containing heterocycles which are of paramount importance in pharmaceutical chemistry and materials science.
The potassium salt of this compound (K⁺[O₂N-CH-C≡N]⁻) has emerged as a stable, practical alternative that maintains the valuable reactivity of the parent compound while dramatically improving handling characteristics and storage stability. Recent research documented in Mendeleev Communications (2016) has described this as a "new stable form of this compound" that serves as a reliable substitute for hazardous free this compound in organic synthesis [1]. The salt form effectively stabilizes the reactive anion through cation coordination, while preserving the essential nucleophilic character required for many synthetic transformations. This potassium salt has demonstrated exceptional utility in the synthesis of complex nitrogen heterocycles, including various triazine and triazolotriazine derivatives that constitute privileged scaffolds in medicinal chemistry and drug discovery programs [2] [3].
Chemical Reagents:
Laboratory Equipment:
Reaction Setup: Begin by equipping a 250 mL three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and thermometer. Place the assembly in an ice-water bath positioned on a magnetic stirrer.
Oxidation Step: Charge the flask with ethyl cyanoglyoxylate 2-oxime (10.0 g, 69.4 mmol) dissolved in an appropriate solvent. While maintaining the reaction temperature between 0-5°C, slowly add the selected oxidation agent (specific oxidant should be chosen based on scale and availability). Continue stirring for 2-3 hours at this controlled temperature until complete conversion is confirmed by TLC analysis.
Salt Formation: After confirming complete oxidation, gradually add a solution of potassium hydroxide (4.08 g, 72.9 mmol, 1.05 equiv.) in minimal deionized water (approximately 10 mL). During this addition, maintain the temperature below 10°C to prevent decomposition and ensure efficient salt formation.
Precipitation and Isolation: Upon complete addition of the KOH solution, continue stirring for an additional 30 minutes while allowing the reaction mixture to gradually warm to room temperature. The potassium salt of this compound will begin to precipitate from solution as a crystalline solid.
Purification: Collect the solid product via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold diethyl ether (3 × 15 mL) to remove any organic impurities. Transfer the washed solid to a vacuum desiccator and dry under reduced pressure for 12-24 hours to constant weight.
Recrystallization (Optional): For applications requiring extremely high purity, recrystallize the crude product from absolute ethanol using standard recrystallization techniques. This additional purification step typically yields material with >99% purity suitable for sensitive synthetic applications.
Table 1: Characterization data for potassium salt of this compound
| Property | Specification | Method/Conditions |
|---|---|---|
| Appearance | White to off-white crystalline solid | Visual inspection |
| Melting Point | Decomposes >200°C | Capillary method |
| Solubility in Water | High (>100 mg/mL) | Qualitative measurement |
| Solubility in Ethanol | Moderate (~50 mg/mL) | Qualitative measurement |
| FT-IR (cm⁻¹) | 2160 (C≡N), 1540 (asym NO₂), 1380 (sym NO₂) | KBr pellet |
| ¹³C NMR (D₂O) | δ 115.5 (CN), 85.2 (C-NO₂) | Referenced to TMS |
| Elemental Analysis | C: 19.2%, H: 0.8%, N: 22.4%, K: 31.2% | Calculated for C₂HKN₂O₂ |
The potassium salt of this compound demonstrates excellent stability under standard laboratory conditions, with no significant decomposition observed after 12 months of storage in a vacuum desiccator at room temperature. This represents a dramatic improvement over the free this compound, which requires specialized handling and storage at low temperatures due to its thermal instability and tendency toward violent decomposition.
The potassium salt of this compound serves as a key building block for the construction of complex nitrogen-rich heterocycles with potential biological activity. The following protocol demonstrates its application in synthesizing 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines:
Reaction Setup: In a 100 mL round-bottom flask, prepare a solution of potassium this compound (1.42 g, 10.0 mmol) in anhydrous DMF (15 mL).
Cyclization: Add the appropriate azolo heterocycle (10.0 mmol) to the solution, followed by the gradual addition of acetic acid (0.6 mL, 10.5 mmol) as a catalyst.
Reaction Conditions: Heat the mixture to 60-70°C with continuous stirring for 4-6 hours, monitoring reaction progress by TLC.
Workup: After completion, cool the reaction mixture to room temperature and carefully pour into ice-cold water (100 mL) with vigorous stirring.
Isolation: Collect the precipitated product by vacuum filtration and wash successively with cold water (2 × 20 mL) and diethyl ether (15 mL).
Purification: Recrystallize the crude product from ethanol/water mixture (4:1) to afford pure 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines as crystalline solids with yields typically ranging from 75-85% [2].
This methodology demonstrates remarkable functional group tolerance and can be adapted to various azolo substrates, including tetrazolo, triazolo, and imidazolo derivatives, enabling the preparation of diverse heterocyclic libraries for biological screening.
The initial cyclization products can be further elaborated to access additional heterocyclic systems:
Reduction Step: Suspend 3-nitroazolo[5,1-c][1,2,4]triazin-4-amine (5.0 mmol) in methanol (30 mL) and add sodium dithionite (2.17 g, 12.5 mmol) in water (10 mL).
Reaction Conditions: Stir the biphasic mixture at room temperature for 3-4 hours until complete reduction is confirmed by TLC.
Isolation: Concentrate the reaction mixture under reduced pressure to approximately half volume, then precipitate the product by careful pH adjustment to 7-8 with aqueous ammonium hydroxide.
Purification: Collect the solid by filtration and purify by column chromatography (silica gel, dichloromethane/methanol gradient) to afford the corresponding diamine derivatives in 70-80% yield [2].
This reduction protocol enables efficient access to the diamine functionality, which serves as a versatile intermediate for further synthetic elaboration, particularly in the construction of fused polyheterocyclic systems with potential pharmaceutical applications.
The synthetic utility of the potassium this compound-derived intermediates is further demonstrated in the preparation of complex tricyclic systems:
Cyclization Setup: Dissolve [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamine (2.0 mmol) in formic acid (10 mL) in a 50 mL round-bottom flask equipped with a reflux condenser.
Reaction Conditions: Heat the solution to 100°C and maintain with stirring for 6-8 hours.
Monitoring: Track reaction progress by TLC analysis, with additional catalyst (phosphorus oxychloride, 0.2 mL) added if necessary to drive the reaction to completion.
Workup: After cooling, carefully neutralize the reaction mixture with cold aqueous sodium bicarbonate solution to pH 7-8.
Isolation: Collect the precipitated tricyclic product by filtration and wash thoroughly with cold water.
Purification: Recrystallize from DMF/water mixture to afford the title compound as a crystalline solid in 65-75% yield [2].
This sequential transformation highlights the remarkable versatility and synthetic value of the potassium this compound building block, enabling access to complex molecular architectures from simple starting materials.
Figure 1: Synthetic workflow for potassium this compound preparation
Figure 2: Reaction sequence for heterocycle synthesis using potassium this compound
The potassium salt of this compound demonstrates significantly improved stability compared to the free this compound compound. However, proper handling and storage procedures are essential to maintain product integrity and ensure laboratory safety:
Table 2: Common issues and solutions in potassium this compound synthesis and applications
| Problem | Potential Causes | Solutions |
|---|---|---|
| Low yield in salt formation | Incomplete oxidation; Temperature too high during KOH addition | Confirm complete oxidation by TLC; Maintain temperature <10°C during base addition |
| Poor product purity | Inadequate washing; Residual solvent | Extend ether washing; Increase drying time under vacuum |
| Precipitation issues | Too rapid neutralization; Concentration too low | Adjust pH gradually; Concentrate solution before neutralization |
| Low conversion in heterocycle formation | Inadequate heating; Poor quality starting materials | Extend reaction time; Recrystallize azolo starting materials |
| Decomposition during cyclization | Temperature too high; Acid concentration incorrect | Optimize temperature; Adjust catalyst concentration |
The potassium salt of this compound represents a valuable synthetic building block that combines the versatile reactivity of this compound with significantly improved stability and handling characteristics. The protocols detailed in these Application Notes provide robust methodologies for the preparation of this useful synthon and its application in the synthesis of structurally complex nitrogen heterocycles, including various triazine and triazolotriazine derivatives. The synthetic approaches outlined demonstrate excellent reproducibility and scalability, making them suitable for both research laboratory and potential industrial applications. The enhanced stability of this salt form (≥12 months when properly stored) addresses the significant safety concerns associated with free this compound while maintaining its valuable reactivity profile, thereby enabling broader exploration of its synthetic applications in pharmaceutical chemistry, materials science, and heterocyclic chemistry.
This compound (NAN) represents a fundamental building block in the synthesis of advanced energetic materials, particularly those based on nitrogen-rich heterocyclic frameworks. As the simplest α-nitronitrile compound, it features a single central carbon atom attached to two strongly electronegative, electron-withdrawing groups—nitro and cyano—which activate the methylene protons and enable extensive chemistry through this reactive center. This unique structural arrangement confers upon this compound the valuable ability to serve as a cyano(nitro)methylation agent, altering compound structures to allow straightforward conversion into target molecules with diverse functional groups. The presence of both nitro and cyano functionalities permits subsequent transformations to amino, acyl, and other explosive (explosophoric) groups that are essential for energetic materials performance. [1]
The principal advantage of this compound in energetic materials synthesis lies in its capacity to introduce vicinal amino and nitro moieties onto fused ring structures in a single synthetic step. This structural motif has emerged as a common feature in insensitive energetic materials (IHEs) that combine high performance with low sensitivity to accidental initiation. Modern energetic materials must satisfy increasingly demanding requirements encompassing performance, environmental compatibility, and economic viability, and this compound-based syntheses address these needs through transformations that produce multiple energetic functionalities in efficient, often single-step operations. The nitrogen-rich heterocycles accessible through this compound chemistry—including triazoles, tetrazoles, triazines, and tetrazines—constitute the structural backbones of many next-generation energetic materials with superior properties including enhanced thermal stability, reduced sensitivity, and increased density compared to their non-annulated counterparts. [1]
This compound (C₂H₂N₂O₂, MW 86.05 g/mol) possesses distinctive chemical and physical properties that dictate its handling requirements and synthetic utility:
Molecular structure: Features two strongly electron-withdrawing groups (nitro and cyano) attached to the same α-carbon atom, creating an acidic methylene center with a pKa of approximately 5.16, enabling facile deprotonation and subsequent functionalization. [1]
Physical properties: Commercial samples typically appear as a yellow or brown oil with a density of 1.27 g/cm³ and a boiling point of approximately 224.4°C at atmospheric pressure. The compound exhibits moderate polarity with a calculated LogP of 0.31 and a polar surface area of 69.61 Ų. [2] [3]
Thermal behavior: Differential scanning calorimetry (DSC) studies reveal that this compound decomposes exothermically at 109°C with a significant energy release of 874 J/g, underscoring its inherent energetic character and the need for careful temperature control during synthetic operations. [1]
The practical implementation of this compound in laboratory settings has been historically hampered by significant stability and safety concerns:
Purification and stability issues: Neutral this compound suffers from difficulties in obtaining high-purity samples through conventional purification techniques, with reported yields ranging from 13-47% using traditional synthetic routes. The compound demonstrates thermal instability, with documented cases of spontaneous explosion during handling and storage. [1]
Decomposition hazards: A particularly notable incident reported in 2009 involved the explosion of a flask containing this compound allegedly due to decomposition, highlighting the substantial safety risks associated with the neutral compound. Early studies by Grivas and Taurins further established the energetic properties of this compound, confirming its potentially hazardous nature. [1]
Temperature sensitivity: A common laboratory practice involves maintaining reactions incorporating this compound below 50°C to minimize decomposition risks, which imposes significant limitations on its synthetic utility. The compound's tendency toward exothermic decomposition necessitates careful thermal monitoring and appropriate safety precautions in all experimental procedures. [1]
Table 1: Properties of this compound and Its Potassium Salt
| Property | This compound | Potassium Salt of this compound |
|---|---|---|
| Molecular Formula | C₂H₂N₂O₂ | C₂H₂KN₂O₂ |
| Molecular Weight (g/mol) | 86.05 | 124.16 |
| Physical Form | Yellow/brown oil | Crystalline solid |
| Density (g/cm³) | 1.27 | N/A |
| Thermal Stability | Decomposes at 109°C | Stable up to >200°C |
| Energy Release on Decomposition | 874 J/g | Not documented |
| Storage Requirements | -20°C, short-term | Room temperature, desiccator |
| Primary Hazard | Spontaneous explosion | Minimal |
This compound delivers particular advantages in the construction of complex heterocyclic systems that form the structural basis of modern energetic materials:
Annulated heterocyclic systems: The principal utility of this compound lies in its ability to produce annulated 1,2,4-triazines bearing vicinal amino and nitro groups in a single synthetic step. This transformation occurs through the initial formation of a nitrocyanohydrazone intermediate from diazonium-containing precursors, followed by cyclization through the nitrile functionality to yield heterocycloaminonitro-1,2,4-triazine products. These fused ring systems typically exhibit superior thermal stability, reduced sensitivity, and higher densities compared to their non-annulated counterparts, making them particularly valuable for insensitive high-performance energetic materials (IHPEMs). [1]
Structural stabilization: The incorporation of vicinal amino and nitro groups enables the formation of intramolecular hydrogen bonding networks that significantly enhance molecular stability. Additionally, these substituents often lead to extended conjugation, resulting in planar molecular architectures with strong π-π stacking interactions. These structural features promote parallel planar packing in the crystal lattice, allowing slip between molecular layers under mechanical stress and thereby reducing the probability of hotspot formation and accidental initiation—a critical safety consideration for practical applications. [1] [4]
Versatile functionalization: The presence of both nitro and cyano groups on the same carbon atom provides multiple handles for further chemical elaboration. The highly reactive cyano group can be readily converted to amino, acyl, and other functionalities, while the nitro group can be transformed into amino or carbonyl groups, substantially expanding the structural diversity accessible from this compound-derived intermediates. [1]
Several strategically important heterocyclic systems with exceptional energetic properties have been synthesized utilizing this compound chemistry:
7-Amino-2,3,6-trinitropyrazolo[5,1-c][1,2,4]triazine (PTX): This fused pyrazolo-triazine explosive was originally prepared through a seven-step synthetic sequence, but was subsequently synthesized more efficiently in two steps using this compound chemistry. The streamlined approach begins with 5-amino-3,4-dinitropyrazole, which undergoes diazotization followed by in situ coupling with this compound to directly yield PTX. This compound exhibits a high density of 1.946 g/cm³ and a decomposition temperature of 246°C, with detonation properties comparable to RDX but with significantly improved impact sensitivity (14 J), making it a promising candidate for insensitive explosive formulations. [1] [4]
4-Amino-7,8-dinitropyrazolo[5,1-d][1,2,3,5]tetrazine 2-oxide (BITE-101): This advanced energetic compound exemplifies the tri-explosophoric group strategy, incorporating nitro, amino, and N-oxide functionalities within a fused heterocyclic framework. BITE-101 demonstrates exceptional comprehensive properties, including a remarkable density of 1.957 g/cm³, an outstanding decomposition temperature of 295°C (onset), and superior detonation performance (velocity: 9316 m/s, pressure: 39.3 GPa) while maintaining low sensitivity (impact: 18 J, friction: 128 N). These characteristics collectively surpass those of the benchmark explosive HMX, positioning BITE-101 as a leading candidate for next-generation high-performance insensitive explosives. [4]
Azolo[5,1-c][1,2,4]triazin-4-amines: The potassium salt of this compound has been successfully employed in the synthesis of various 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines, which can be further transformed into [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines and subsequently cyclized to more complex polyheterocyclic systems such as 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazines. These structural frameworks demonstrate the remarkable versatility of this compound-derived intermediates in accessing diverse nitrogen-rich heterocyclic systems with potential energetic applications. [5]
Table 2: Energetic Properties of this compound-Derived Compounds Compared to Conventional Energetic Materials
| Compound | Density (g/cm³) | Decomposition Temperature (°C) | Detonation Velocity (m/s) | Detonation Pressure (GPa) | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|---|---|---|---|
| BITE-101 | 1.957 | 295 | 9316 | 39.3 | 18 | 128 |
| PTX | 1.946 | 246 | ~8500 (estimated) | ~30 (estimated) | 14 | 324 |
| HMX | 1.905 | 279 | 9144 | 39.2 | 7.5 | 120 |
| RDX | 1.82 | 210 | 8750 | 34.9 | 7.5 | 120 |
The potassium salt of this compound provides a stable and convenient alternative to the hazardous neutral compound, offering equivalent reactivity without the associated safety risks:
Synthetic pathway: The potassium salt is efficiently prepared through a two-step sequence beginning with hydrolysis of the potassium salt of ethyl nitrocyanoacetate to form the unstable dipotassium salt of nitrocyanoacetic acid (cyano-aci-nitroacetate), which spontaneously undergoes decarboxylation to yield the desired potassium salt of this compound. This route achieves yields of 45-79% while entirely avoiding the formation of unstable intermediates such as methazonic acid or free this compound. [1]
Alternative preparation: An optimized procedure employs decarboxylation of an acidic aqueous solution of dipotassium nitrocyanoacetic acid through an ion-exchange resin (IRC-50), providing the potassium salt in 79% yield with enhanced purity and minimal safety concerns. [1]
Characterization: The potassium salt forms as a white to off-white crystalline solid that is freely soluble in water and stable at room temperature for extended periods. It demonstrates identical reactivity to neutral this compound in various transformations, including condensations with aromatic and heterocyclic aldehydes to form 3-(het)aryl-2-nitroacrylonitriles and azocoupling reactions to produce 2-nitro-2-phenylhydrazonoacetonitrile derivatives. [1] [5]
This protocol describes a representative transformation utilizing the potassium salt of this compound to access fused heterocyclic systems relevant to energetic materials:
Reaction setup: Charge a 250 mL three-necked round-bottom flask equipped with magnetic stirrer, thermometer, and addition funnel with the appropriate azole precursor (e.g., 5-amino-3,4-dinitropyrazole, 10 mmol) and dissolve in 2N hydrochloric acid (50 mL). Cool the resulting solution to 0-5°C using an ice-water bath while maintaining efficient stirring. [1] [5]
Diazotization: Slowly add a solution of sodium nitrite (0.76 g, 11 mmol) in deionized water (10 mL) dropwise via the addition funnel over 15-20 minutes, maintaining the internal temperature below 5°C throughout the addition. After complete addition, continue stirring for an additional 30 minutes at 0-5°C to ensure complete diazonium salt formation. [1]
Coupling and cyclization: In a separate vessel, prepare a solution of potassium this compound (1.36 g, 11 mmol) in deionized water (15 mL). Add this solution portionwise to the diazonium salt mixture while maintaining the temperature below 10°C. After complete addition, gradually warm the reaction mixture to ambient temperature and continue stirring for 2-4 hours, during which cyclization typically occurs spontaneously. If necessary, heating to 50-60°C for 1-2 hours may be employed to complete the cyclization. [1] [5]
Workup and isolation: Monitor reaction completion by TLC or HPLC, then cool the mixture to room temperature and adjust the pH to 6-7 using aqueous sodium bicarbonate solution if necessary. Collect the resulting precipitate by vacuum filtration, wash thoroughly with cold water (3 × 10 mL) followed by cold methanol (5 mL), and dry under reduced pressure (1-5 mmHg) at 40-50°C to constant weight to afford the desired azolo[5,1-c][1,2,4]triazin-4-amine product. [1]
This three-step sequence illustrates the application of this compound chemistry in the preparation of advanced energetic materials with exceptional properties:
Step 1 - Preparation of intermediate 1: React 1-methyl-2-nitro-1-nitrosoguanidine (10 mmol) with 4-nitro-1H-pyrazole-3,5-diamine (10 mmol) in absolute ethanol (50 mL) under reflux conditions for 2 hours. Cool the reaction mixture to room temperature and collect the resulting precipitate by filtration to obtain intermediate 1 in 65-75% yield. [4]
Step 2 - Nitration to compound 2: Dissolve intermediate 1 (5 mmol) in concentrated sulfuric acid (10 mL) at 0°C, then slowly add 30% hydrogen peroxide (2.5 mL) dropwise with efficient stirring. After complete addition, warm the mixture to room temperature and stir for 4-6 hours. Carefully quench the reaction by pouring onto crushed ice (50 g), collect the resulting precipitate by filtration, and wash thoroughly with cold water to afford compound 2 as a yellow solid in approximately 45% yield. [4]
Step 3 - Cyclization to BITE-101: Add compound 2 (3 mmol) portionwise to 100% nitric acid (8 mL) at 0°C with stirring. After complete addition, warm the mixture to room temperature and stir for 1 hour, then heat to 60°C for 30 minutes to effect cyclization. Carefully pour the reaction mixture onto crushed ice (50 g), collect the resulting precipitate by filtration, wash with cold water until neutral, and dry under vacuum to obtain BITE-101 as yellow crystals in 86% yield. [4]
The following diagram illustrates the general synthetic workflow for utilizing this compound in the preparation of fused heterocyclic energetic materials:
Diagram 1: General Synthetic Workflow for this compound-Based Heterocycle Formation. This diagram illustrates the sequential transformation of azole precursors to fused heterocyclic energetic materials via diazotization, coupling with this compound, and cyclization.
The implementation of this compound chemistry in laboratory settings requires strict adherence to safety protocols to mitigate potential hazards:
Thermal stability management: Neutral this compound must be maintained below 50°C during all synthetic operations to minimize decomposition risks. The compound should never be heated above 100°C, as rapid exothermic decomposition occurs at 109°C with substantial energy release (874 J/g). All reactions should be conducted with adequate thermal monitoring and appropriate cooling capacity to address potential exothermic events. [1]
Explosion hazards: Historical incidents document the potential for spontaneous explosion of neutral this compound, including a reported case in 2009 where a flask containing the compound exploded allegedly due to decomposition. Laboratory personnel must employ appropriate shielding and conduct small-scale evaluations of new reactions before scaling. The potassium salt presents a significantly safer alternative for most synthetic applications, exhibiting markedly improved thermal stability while maintaining equivalent reactivity. [1]
Storage and handling: Neutral this compound should be stored at -20°C in small quantities for limited durations if isolation is unavoidable. Commercially available material should be carefully evaluated upon receipt and used promptly. The potassium salt can be stored at room temperature in a desiccator for extended periods without significant decomposition, making it the recommended form for laboratory use. [1] [3]
The following diagram illustrates the comparative safety and procedural advantages of using the potassium salt versus neutral this compound in synthetic applications:
Diagram 2: Decision Pathway for this compound Form Selection in Synthetic Applications. This flowchart illustrates the safety and practical considerations favoring the potassium salt over neutral this compound for laboratory use.
This compound and its stable salts represent versatile precursors for the efficient synthesis of advanced heterocyclic energetic materials with balanced properties. The development of practical methodologies employing the potassium salt of this compound has overcome the significant safety limitations associated with the neutral compound, enabling broader exploration of this synthetic strategy. The capacity to introduce vicinal amino and nitro functionalities in a single transformation provides efficient access to structurally complex fused heterocyclic systems that exhibit the thermal stability, density, and insensitivity required for next-generation energetic materials. [1] [5]
The exceptional properties demonstrated by this compound-derived compounds such as BITE-101—which surpasses the benchmark explosive HMX in both performance and safety parameters—highlight the strategic value of this synthetic approach. Future research directions will likely focus on expanding the structural diversity accessible through this compound chemistry, optimizing synthetic efficiency through novel cyclization methodologies, and further elucidating structure-property relationships to guide the rational design of improved energetic materials. The continued investigation of this compound-based syntheses promises to yield additional advanced materials that effectively balance the inherent contradiction between energy and safety in energetic materials development. [4]
Annulated triazines represent a significant class of nitrogen-containing heterocyclic compounds that have attracted substantial attention in medicinal chemistry and drug development due to their diverse biological activities and structural features. These compounds, characterized by fused triazine rings with other heterocyclic systems, serve as privileged scaffolds in the design of pharmaceutical agents. The structural significance of annulated triazines lies in their ability to mimic purine bases, enabling interactions with various biological targets, including enzymes and receptors. The incorporation of a nitroacetonitrile moiety provides versatile functionality for further derivatization and structural diversification, enhancing the potential for creating novel bioactive compounds with optimized properties.
The chemistry of annulated triazines has evolved significantly over the past decades, with This compound (NAN) emerging as a valuable building block for constructing complex heterocyclic systems. Research in this field has demonstrated that this compound serves as an effective cyano(nitro)methylating agent, facilitating the introduction of both nitro and cyano functional groups in a single synthetic operation. This dual functionality allows for the construction of polyfunctionalized frameworks that can be further elaborated into more complex structures. The unique reactivity pattern of this compound has been exploited in the synthesis of various annulated triazines, including azolo[5,1-c][1,2,4]triazines and related systems, which have shown promise as therapeutic agents in several disease areas [1] [2].
This compound (NAN, NO₂CH₂CN) is a polyfunctional reagent possessing both nitro and cyano groups attached to the same carbon atom, creating a highly electron-deficient center that readily participates in nucleophilic addition and cyclocondensation reactions. This dual functionality makes this compound particularly valuable in heterocyclic chemistry, as it can introduce multiple reactive handles in a single transformation. However, a significant challenge associated with this compound is its thermal instability and tendency toward decomposition, which poses practical handling difficulties and safety concerns in laboratory settings [2].
To address these limitations, several stabilized equivalents of this compound have been developed:
Alkali metal salts (e.g., potassium this compound): These salts offer improved thermal stability but often suffer from limited solubility in common organic solvents, restricting their application in solution-phase chemistry.
Dipyrrolidinium cyano-aci-nitroacetate: This synthetic equivalent demonstrates enhanced solubility in common organic solvents while maintaining thermal stability, making it particularly useful for cyano(nitro)methylation reactions under mild conditions [2].
The development of these alternatives has significantly expanded the synthetic utility of this compound equivalents in constructing complex heterocyclic frameworks, including annulated triazines, while mitigating the safety risks associated with the parent compound.
The synthetic utility of this compound in annulated triazine synthesis primarily stems from its role as a 1,3-bielectrophile, where the methylene carbon acts as an electrophilic center toward nucleophiles, followed by intramolecular cyclization involving the nitro or cyano groups. In the context of triazine annulation, this compound participates in cyclocondensation reactions with various dinucleophiles, such as hydrazines, amidines, and diazo compounds, to construct the triazine ring system.
The mechanism typically involves initial nucleophilic attack on the methylene carbon of this compound, followed by dehydration and cyclization steps that lead to the formation of the triazine core. When reacting with diazo compounds, this compound undergoes azo-coupling at the methylene group, yielding hydrazone intermediates that can be thermally or acid-catalyzed cyclized to annulated triazines. The nitro group often participates in further ring transformations or serves as a leaving group in nucleophilic substitution reactions, enabling additional structural diversification of the triazine system [1] [3].
Table 1: this compound Equivalents and Their Properties
| Equivalent | Solubility | Stability | Reaction Conditions | Applications |
|---|---|---|---|---|
| This compound (NAN) | Moderate in polar solvents | Low (explosive) | Requires careful temperature control | Limited due to safety concerns |
| Potassium this compound | Low in organic solvents | High | Phase-transfer conditions or polar solvents | Solid-state reactions, heterocyclic synthesis |
| Dipyrrolidinium cyano-aci-nitroacetate | High in common organic solvents | High | Mild conditions, various solvents | Cyano(nitro)methylation, annulated triazine synthesis |
This protocol describes the synthesis of azolo-annelated nitro-1,2,4-triazines through azo coupling of diazo compounds with this compound, followed by cyclization. This method enables the construction of complex heterocyclic systems with potential biological activity [1].
Azo Coupling Reaction:
Cyclization to Annulated Triazines:
Purification:
The resulting azolo-annelated nitro-1,2,4-triazines typically appear as yellow to orange crystalline solids with melting points generally ranging from 180-250°C. Structural characterization should include:
Table 2: Representative Azolo-annelated Nitro-1,2,4-triazines and Their Yields
| Entry | Diazo Component | Cyclization Method | Product | Yield (%) | Melting Point (°C) |
|---|---|---|---|---|---|
| 1 | 3-Diazopyrazole | Thermal | Pyrazolo[5,1-c][1,2,4]triazin-4-amine | 65 | 192-194 |
| 2 | 3-Diazopyrazole | Acid-catalyzed | Pyrazolo[5,1-c][1,2,4]triazin-4-amine | 72 | 192-194 |
| 3 | 4-Diazo-1,2,4-triazole | Thermal | [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4-amine | 58 | 215-217 |
| 4 | 4-Diazo-1,2,4-triazole | Acid-catalyzed | [1,2,4]Triazolo[5,1-c][1,2,4]triazin-4-amine | 63 | 215-217 |
This protocol describes the transformation of 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines into more complex heterocyclic systems, including [1,2,4]triazolo[5,1-c][1,2,4]triazine-3,4-diamines and their subsequent cyclization to 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazines, demonstrating the versatility of this compound-derived intermediates in accessing diverse molecular architectures [3].
Conversion to [1,2,4]Triazolo[5,1-c][1,2,4]triazine-3,4-diamine:
Cyclization to 8H-Imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine:
The 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine derivatives typically form as off-white to pale yellow crystalline solids with high melting points (>250°C). Characterization data:
Successful implementation of annulated triazine synthesis using this compound requires careful attention to several critical parameters that significantly impact reaction efficiency and product yield:
Temperature Control: The azo coupling step is generally performed at room temperature to prevent decomposition, while cyclization reactions require elevated temperatures (120-140°C for thermal method; reflux for acid-catalyzed method). Precise temperature control is essential for reproducibility.
Solvent Selection: Ethanol is the preferred solvent for azo coupling due to good solubility of both diazo compounds and this compound salts. For cyclization, solvent-free (thermal) conditions or aqueous acidic media provide the best results depending on the substrate.
Acid Concentration: For acid-catalyzed cyclization, optimal HCl concentration ranges from 5-15%. Lower concentrations may result in incomplete reaction, while higher concentrations can promote decomposition side products.
Reaction Time: Azo coupling typically completes within 2-4 hours, while cyclization requires 30 minutes to 2 hours depending on the method and substitution pattern.
Stoichiometry: Slight excess of this compound salt (1.1 equiv.) relative to diazo compound ensures complete conversion and minimizes dimerization side reactions.
Low Yields in Azo Coupling: This may result from insufficient purity of diazo starting materials or moisture-sensitive this compound salts. Ensure proper storage conditions and use freshly prepared diazo compounds where possible.
Incomplete Cyclization: Extended reaction times or increased temperature may be necessary for sterically hindered substrates. Alternatively, switching from thermal to acid-catalyzed method (or vice versa) can improve conversion.
Product Decomposition: This often occurs due to excessive heating or strongly acidic conditions. Optimize temperature profiles and consider alternative purification methods if decomposition occurs during isolation.
Mixed Products: Some substrates may give rise to regioisomers or partially cyclized intermediates. Careful optimization of reaction conditions and purification protocols is necessary to obtain pure products.
Comprehensive characterization of annulated triazines is essential for confirming structural identity and purity. The following analytical approaches provide complementary information for structural elucidation:
Spectroscopic Methods:
Multinuclear NMR Spectroscopy: ¹H and ¹³C NMR provide detailed information about the substitution pattern and ring system. Characteristic chemical shifts for triazine ring carbons appear in the δ 150-170 ppm region, while annulated heterocyclic carbons typically resonate between δ 120-150 ppm. Two-dimensional techniques (COSY, HSQC, HMBC) are particularly valuable for complete structural assignment, especially for regioisomers.
Mass Spectrometry: High-resolution mass spectrometry (HRMS) confirms molecular formula, while tandem MS techniques provide information about fragmentation pathways characteristic of annulated triazine systems.
Vibrational Spectroscopy: FT-IR spectroscopy identifies functional groups, with characteristic absorptions for nitro groups (1520-1560 cm⁻¹ and 1340-1380 cm⁻¹) and cyano groups (2210-2260 cm⁻¹) providing valuable structural information.
X-ray Crystallography: Single-crystal X-ray analysis provides definitive structural confirmation and reveals detailed information about bond lengths, angles, and supramolecular features. The triazine ring typically exhibits approximate C₂v symmetry with C-N bond lengths around 1.33 Å and C-C bond lengths of approximately 1.40 Å [1].
Table 3: Characteristic Spectral Data for Annulated Triazines
| Structural Feature | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (cm⁻¹) | MS Fragmentation |
|---|---|---|---|---|
| Triazine ring | - | 150-170 | 1520-1580 (C=N) | Loss of N₂ or HCN |
| Nitro group | - | 110-130 (C-NO₂) | 1520-1560 (asym), 1340-1380 (sym) | Loss of NO₂ or NO |
| Cyano group | - | 115-120 (C≡N) | 2210-2260 (C≡N) | Loss of CN |
| Amino group | 5.5-7.0 (broad) | - | 3200-3500 (N-H) | - |
| Azole annulation | 7.5-9.0 (aromatic H) | 120-150 | Varies with system | Characteristic cleavage patterns |
Annulated triazines synthesized via this compound chemistry have found numerous applications in medicinal chemistry and drug discovery due to their diverse biological activities and ability to interact with multiple biological targets:
Bioactive Molecules:
Kinase Inhibitors: Pyrrolo[2,1-f][1,2,4]triazine derivatives have been incorporated into C-nucleosides as novel purine-like mimetics and have emerged as important scaffolds in kinase inhibitor development. The annulated triazine system effectively mimics the purine core of ATP, enabling competitive inhibition of various kinases [4].
Anticancer Agents: 1,2,4-Triazine hybrids demonstrate significant antitumor activity through multiple mechanisms, including interference with various signaling pathways to induce cancer cell death. Several triazine-based compounds, such as brivanib (indole-containing pyrrolo[2,1-f][1,2,4]triazine), gedatolisib (1,3,5-triazine-urea hybrid), and enasidenib (1,3,5-triazine-pyridine hybrid), have reached clinical use [4].
Antifolates: Triazine derivatives exhibit potent antibacterial and antiparasitic activity through inhibition of dihydrofolate reductase (DHFR), an established target for antimicrobial and antiproliferative agents. Structure-activity relationship studies have guided the optimization of these compounds for enhanced potency and selectivity [5].
Antiviral Agents: Azaribine, a 1,2,4-triazine derivative, has demonstrated antiviral activity and exemplifies the therapeutic potential of this heterocyclic system in infectious disease treatment [6].
The structure-activity relationships (SAR) of annulated triazines reveal that biological activity is highly dependent on the nature and position of substituents, the annulation pattern, and the overall molecular geometry. Electron-withdrawing groups, such as nitro and cyano substituents introduced via this compound chemistry, often enhance interaction with biological targets through electronic effects and hydrogen bonding capabilities.
The following diagram illustrates the synthetic pathways and structural relationships in annulated triazine synthesis using this compound:
The synthesis of annulated triazines using this compound continues to evolve with emerging methodologies that enhance efficiency, sustainability, and structural diversity:
Green Chemistry Approaches: Recent developments have focused on solvent-free reactions and microwave-assisted synthesis to improve reaction efficiency and reduce environmental impact. For instance, the synthesis of 1,2,4-triazines bearing residues of higher alcohols via ipso-substitution of cyano groups under solvent-free conditions represents a step toward more sustainable methodologies [7].
Tandem Cyclization Strategies: Advanced synthetic approaches utilizing tandem cyclization reactions enable the one-pot synthesis of triazine compounds, avoiding intermediate isolation and improving overall efficiency. These methods align with green chemistry principles through step and atom economy [8].
Diversity-Oriented Synthesis: The development of combinatorial approaches to substituted 1,2,4-triazines allows for rapid generation of structural diversity, facilitating drug discovery efforts. These methodologies leverage the versatile reactivity of this compound-derived intermediates to create structurally diverse compound libraries [7].
Novel Synthetic Equivalents: Ongoing research focuses on developing improved this compound equivalents with enhanced stability, solubility, and reactivity profiles. These advances address the limitations of traditional this compound while maintaining its synthetic utility in constructing complex heterocyclic frameworks [2].
As these methodologies mature, the application of annulated triazines in drug discovery is expected to expand, potentially leading to new therapeutic agents for various diseases, particularly in oncology, infectious diseases, and central nervous system disorders.
The synthesis of annulated triazines using this compound represents a versatile and valuable approach for accessing structurally diverse heterocyclic systems with significant potential in drug discovery and development. The protocols outlined in these application notes provide detailed methodologies for the synthesis of azolo-annelated nitro-1,2,4-triazines and their transformation into more complex heterocyclic systems. The key advantages of this approach include the ability to introduce multiple functional groups in a single synthetic operation, the versatility of this compound as a building block, and the potential for further structural diversification.
As research in this field continues to advance, the integration of sustainable methodologies, tandem reactions, and combinatorial approaches will further enhance the efficiency and applicability of annulated triazine synthesis. The ongoing development of novel this compound equivalents with improved handling properties will expand the synthetic utility of this methodology. With their demonstrated biological activities and potential for interaction with multiple therapeutic targets, annulated triazines synthesized via this compound chemistry will continue to play an important role in medicinal chemistry and drug discovery efforts.
Nitroacetonitrile is a versatile and valuable building block in organic synthesis. Its structure, featuring both an electron-withdrawing nitro group and a nitrile group, allows it to participate in various reactions, most notably as a substrate in Knoevenagel condensations [1] [2].
The one-pot synthesis methodology is highly prized in modern chemistry for its efficiency. It minimizes the need for isolating intermediates, reduces solvent waste, and can improve overall reaction yields [3] [4]. Employing this compound in one-pot reactions, especially in environmentally friendly solvents like water, aligns with the principles of Green Chemistry, making these processes more sustainable and economically attractive [1].
This compound salts, particularly the potassium salt, are stable and easy-to-handle precursors that enable the synthesis of complex nitrogen-containing heterocycles, which are common scaffolds in pharmaceuticals and agrochemicals [2].
The table below summarizes two primary one-pot synthetic pathways utilizing this compound:
| Reaction Type / Target Product | Key Reactant(s) | Transformation / Key Intermediate | Final Product / Application |
|---|---|---|---|
| Knoevenagel Condensation [1] | Aryl aldehydes | Formation of (E)-2-aryl-1-cyano-1-nitroethenes | Benzo/[b]/pyrane[4,3-/d/][1,2]oxazine-2-oxide (via domino Knoevenagel–Diels–Alder) |
| Nitrogen Heterocycle Synthesis [2] | Various heterocyclic precursors | Formation of 3-nitroazolo[5,1-/c/][1,2,4]triazin-4-amines | [1,2,4]triazolo[5,1-/c/][1,2,4]triazine-3,4-diamines; 8/-H/-imidazo[4,5-/e/][1,2,4]triazolo[5,1-/c/][1,2,4]triazine |
This protocol describes an environmentally friendly synthesis that uses water as both the reaction medium and a reusable solvent.
Reagents and Materials:
Procedure:
This protocol utilizes the stable potassium salt of this compound for the preparation of fused nitrogen heterocycles.
Reagents and Materials:
Procedure:
The following diagram illustrates the core one-pot synthesis pathway for (E)-2-aryl-1-cyano-1-nitroethenes, integrating the key steps and chemical structures.
This compound salts are powerful synthons for efficient one-pot syntheses. Their application in aqueous Knoevenagel reactions and the construction of diverse nitrogen heterocycles demonstrates significant utility in streamlining synthetic routes for complex molecules in medicinal and organic chemistry.
| Compound Class | Key Intermediate | Biological Activity Profiled | Reference |
|---|---|---|---|
| 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines | Potassium salt of nitroacetonitrile | Not specified in available data | [1] |
| [1,2,4]Triazolo[5,1-c][1,2,4]triazine-3,4-diamines | 3-Nitroazolo[5,1-c][1,2,4]triazin-4-amines | Not specified in available data | [1] |
| 8H-Imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine | [1,2,4]Triazolo[5,1-c][1,2,4]triazine-3,4-diamines | Not specified in available data | [1] |
This protocol outlines a method developed by Voinkov et al. for constructing the azolotriazine core using the potassium salt of this compound [1].
The initial 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines can be further functionalized [1]:
The following diagram illustrates the complete synthesis workflow, from initial diazotation to the final complex polyheterocyclic system.
The strong interest in azolotriazine synthesis is driven by their significant and diverse biological activities, making them valuable scaffolds in drug discovery [2].
The potassium salt of this compound provides a stable and effective reagent for constructing azolotriazine cores via azo-coupling and cyclization. This protocol offers a reliable entry point to a diverse and biologically significant class of nitrogen-containing heterocycles, with promising applications in antiviral, anticancer, and antidiabetic drug discovery.
This compound (NAN) is a valuable reagent in organic synthesis, serving as a cyano(nitro)methylating agent [1]. Its unique structure allows for the simultaneous introduction of both cyano and nitro functional groups, which is highly useful for constructing polyfunctionalized molecular frameworks commonly sought after in pharmaceutical and agrochemical research [1].
A significant challenge in its use is that this compound is known to be explosive, posing a serious drawback for its practical handling in the laboratory [1]. Furthermore, the alkali metal salts of NAN, while more thermally stable, are often insoluble in common organic solvents, limiting their utility as practical reagents [1].
To overcome the safety limitations of this compound, researchers have developed a stable alternative. Dipyrrolidinium cyano-aci-nitroacetate has been identified as a effective synthetic equivalent [1].
The table below summarizes a comparison based on the available data:
| Property | This compound (NAN) | Dipyrrolidinium Cyano-aci-nitroacetate |
|---|---|---|
| Primary Function | Cyano(nitro)methylating agent [1] | Synthetic equivalent for NAN [1] |
| Stability | Explosive; significant handling drawback [1] | Thermally stable [1] |
| Solubility | Information not specified in search results | Soluble in common organic solvents [1] |
| Practical Use | Restricted due to safety hazards [1] | Recommended as a safe alternative for constructing polyfunctionalized frameworks [1] |
This soluble and thermally stable salt enables the same cyano(nitro)methylation reactions while mitigating the risks associated with handling the parent NAN compound [1].
Given the safety concerns with this compound, the following workflow visualizes the decision-making process for employing this reaction type, prioritizing the use of the safer synthetic equivalent.
The search results do not provide a complete, step-by-step experimental procedure for reactions involving this compound or its equivalent. The information available allows for the formulation of a general protocol outline and highlights critical considerations for researchers.
General Workflow Outline: While exact experimental details like molar amounts, temperature, and reaction time are not provided in the search results, a typical synthesis would follow this sequence:
Critical Considerations for Researchers:
The development of dipyrrolidinium cyano-aci-nitroacetate as a synthetic equivalent for this compound represents a significant advancement in the safe and practical application of cyano(nitro)methylation chemistry [1]. This reagent enables researchers to access valuable polyfunctionalized intermediates crucial in drug discovery without the associated explosion risks.
Future work in this area will likely focus on expanding the scope of this reaction and developing even more efficient and selective catalytic systems to further enhance its utility in industrial applications.
The following workflow outlines the general, well-established process for conducting a diazotization and azo coupling reaction, which is the basis for forming azo compounds [1] [2] [3]. This can serve as a starting framework for your experiments.
Table 1: Reagents for Diazotization and Coupling [1] [2] [3]
| Component | Role | Example | Notes |
|---|---|---|---|
| Aromatic Amine | Diazonium precursor | Aniline derivatives | Primary amine required. |
| Sodium Nitrite (NaNO₂) | Source of nitrous acid | NaNO₂ | Used in stoichiometric amounts. |
| Mineral Acid | Provides acidic medium; generates HNO₂ | HCl, H₂SO₄ | Keeps reaction medium acidic (pH < 3). |
| Coupling Partner | Nucleophile; forms the azo bond | Phenols, aromatic amines | Must be electron-rich. |
Diazotization (Diazonium Salt Formation)
Azo Coupling
While specific protocols for its use in diazonium coupling are not available, one search result indicates that this compound is a known reagent that undergoes reactions with enones to form either condensation products or Michael adducts [4]. This suggests that this compound is a geminally activated nitro compound, making it a potential candidate for acting as a carbon-based nucleophile rather than a classic diazonium coupling partner.
Given the lack of direct information, here are potential paths to develop the protocol you need:
| Method | Key Steps & Description | Reported Yield | Critical Hazards & Stability |
|---|---|---|---|
| Steinkopf & Bohrmann (Classic) [1] | Dehydration of nitroacetaldehyde oxime with thionyl chloride in diethyl ether, followed by concentration into an oil. | 13-47% | Explosive decomposition risk; explosion reported during concentration of ether-containing mixture [2] [1]. |
| Kislyi et al. (Deacylation) [1] | Nitration of cyanoacetone, followed by deacylation in acidic ethanol to yield this compound. | 70-85% | Thermodynamically unstable; decomposition at 109°C releases 874 J/g of energy [1]. |
| Potassium Salt Alternative [1] | Hydrolysis and decarboxylation of potassium salt of ethyl nitrocyanoacetate; avoids generating free this compound. | 45-79% | Thermodynamically stable and safe; chemically equivalent for many reactions [1]. |
A specific laboratory incident underscores the danger: a flask containing this compound with some residual diethyl ether exploded spontaneously after being left vented in a fume hood for about an hour [2]. This highlights that the pure, neutral compound can be unpredictable and hazardous even during small-scale synthesis [1]. Therefore, direct large-scale preparation of neutral this compound is strongly discouraged [1].
For synthetic applications requiring this compound, the potassium salt of this compound is a stable, water-soluble, and chemically equivalent precursor [1]. The following workflow outlines its preparation and use.
The resulting salt is a stable, crystalline solid that can be handled safely. It serves as a direct synthetic equivalent to neutral this compound in various reactions, such as condensations with aldehydes or coupling with diazonium salts to form heterocyclic precursors for energetic materials [1].
The primary advantage of using this compound (via its salt) in energetic materials chemistry is its ability to add vicinal amino and nitro groups onto fused ring structures (e.g., triazines) in a single step [1]. This structural motif is common in insensitive high-performance explosives because it promotes hydrogen bonding and π-π stacking, leading to better stability and lower sensitivity [1].
This compound represents a versatile synthetic precursor in the field of energetic materials chemistry, serving as a fundamental building block for the construction of complex heterocyclic frameworks that exhibit superior energetic performance while maintaining enhanced thermal stability. As the simplest α-nitronitrile compound, this compound possesses a single central carbon attached to two strong electronegative, electron-withdrawing groups (nitro and cyano), which confers significant reactivity at the active methylene center while enabling diverse chemical transformations. The strategic importance of this compound in modern energetic materials development stems from its unique ability to introduce vicinal amino and nitro functionalities onto fused ring structures—a structural motif widely recognized for imparting reduced sensitivity in high-performance explosives. This application note provides a comprehensive technical resource for researchers and scientists engaged in the design and synthesis of next-generation energetic materials, featuring detailed experimental protocols, quantitative performance data, and visualization of synthetic pathways to facilitate laboratory implementation.
Structural Characteristics: this compound features two strongly electron-withdrawing groups (nitro and cyano) directly bonded to the same α-carbon, creating an acidic methylene center (pKa ≈ 5-6) that readily participates in nucleophilic substitutions and condensation reactions. This electronic configuration enables this compound to function as an effective cyano(nitro)methylation agent, allowing straightforward conversion to various functional groups including amines, acyl derivatives, and other explosophoric moieties. [1]
Thermal Properties: Pure this compound is thermodynamically unstable, with decomposition onset observed at approximately 109°C releasing significant energy (874 J·g⁻¹). This inherent instability necessitates specialized handling protocols and has driven the development of stable salt alternatives for laboratory and industrial applications. Differential scanning calorimetry (DSC) studies reveal a sharp exotherm corresponding to decomposition, underscoring the compound's energetic character. [1]
The utilization of this compound in energetic materials synthesis requires strict adherence to safety protocols due to its documented explosion hazards. Historical incidents include a reported flask explosion during decomposition at the National Institutes of Health Chemical Genomics Center in 2009. Laboratory procedures must maintain reaction temperatures below 50°C when working with the neutral compound and implement appropriate personal protective equipment and blast shielding for scale-up operations. The purification of neutral this compound presents additional challenges, with traditional methods yielding unstable products of variable purity (13-47%). These stability concerns have motivated the development of stable salt derivatives, particularly the potassium salt of this compound, which offers equivalent reactivity without the associated hazards. [1]
Table: Comparative Properties of Neutral this compound and Its Potassium Salt
| Property | Neutral this compound | Potassium Salt of this compound |
|---|---|---|
| Thermal Stability | Decomposes at 109°C (874 J·g⁻¹) | Thermally stable at room temperature |
| Explosion Risk | High (documented incidents) | Negligible |
| Synthesis Yield | 13-47% (variable purity) | 45-79% (high purity) |
| Handling Requirements | Strict temperature control, blast shielding | Standard laboratory precautions |
| Storage Conditions | Refrigeration, limited storage time | Ambient conditions, long-term stability |
| Solubility | Moderate in organic solvents | Highly water-soluble |
This compound serves as a key synthon for the preparation of annulated heterocyclic systems that form the structural basis of modern insensitive energetic materials. Its principal advantage lies in the efficient introduction of vicinal amino-nitro groups onto fused ring architectures in a single synthetic step, creating the foundation for extensive hydrogen bonding networks and π-π stacking interactions that enhance thermal stability and reduce sensitivity. The synthetic strategy typically involves the initial conversion of a parent heterocyclic compound to its corresponding diazonium salt, followed by coupling with this compound (or its stable salt) to yield an intermediate hydrazone, which subsequently undergoes cyclization under controlled thermal conditions to generate the target annulated heterocycle. This approach has been successfully employed in the synthesis of various triazine-based frameworks that demonstrate exceptional energetic performance while maintaining minimal sensitivity to impact and friction. [1]
PTX (3,7,8-Trinitropyrazolo[5,1-c][1,2,4]triazin-4-amine): This fused pyrazolo-triazine explosive exemplifies the strategic application of this compound chemistry, achieving a two-step synthesis from 5-amino-3,4-dinitropyrazole with significantly improved efficiency compared to traditional seven-step approaches. PTX exhibits a remarkable balance of energy and stability, with a density of 1.946 g·cm⁻³, decomposition temperature of 246°C, and impact sensitivity of 14 J, outperforming conventional explosives like RDX while approaching the insensitivity characteristics of TATB. The presence of vicinal amino and nitro groups enables extensive intermolecular hydrogen bonding, contributing to its exceptional safety profile. [1] [2]
BITE-101 (4-Amino-7,8-dinitropyrazolo[5,1-d][1,2,3,5]tetrazine 2-oxide): Representing an advanced evolution in this compound-derived energetics, BITE-101 incorporates three distinct explosophoric groups (amino, nitro, and N-oxide) within a fused heterocyclic architecture, achieving performance parameters that surpass the benchmark explosive HMX. With a density of 1.957 g·cm⁻³, decomposition temperature of 295°C (onset), detonation velocity of 9314 m·s⁻¹, and exceptional insensitivity (IS: 18 J, FS: 128 N), BITE-101 establishes new standards for comprehensive energetic performance. The synthetic route to BITE-101 employs this compound chemistry to construct the fundamental heterocyclic framework before introducing additional explosophoric groups through subsequent functionalization. [2]
Table: Performance Comparison of this compound-Derived Energetic Materials vs. Conventional Explosives
| Energetic Material | Density (g·cm⁻³) | Decomposition Temperature (°C) | Detonation Velocity (m·s⁻¹) | Impact Sensitivity (J) | Friction Sensitivity (N) |
|---|---|---|---|---|---|
| PTX | 1.946 | 246 | ~8500* | 14 | 324 |
| BITE-101 | 1.957 | 295 | 9314 | 18 | 128 |
| HMX | 1.905 | 279 | 9144 | 7 | 120 |
| TATB | 1.938 | >350 | 8160 | 50 | >353 |
| RDX | 1.820 | 210 | 8750 | 7.5 | 120 |
*Estimated value based on comparable performance to RDX
Principle: The potassium salt of this compound is prepared through a decarboxylation strategy that avoids the formation of unstable intermediates, providing a safe and practical equivalent to neutral this compound for energetic materials synthesis. This method utilizes commercially available starting materials and achieves yields of 45-79% with high purity. [1]
Materials and Equipment:
Procedure:
Characterization:
Principle: This streamlined synthesis demonstrates the application of this compound chemistry for the efficient construction of fused heterocyclic energetics, utilizing a diazonium coupling-cyclization sequence to install the vicinal amino-nitro motif essential for optimal energetic performance. [1]
Materials and Equipment:
Procedure:
Step 1: Diazonium Salt Formation
Step 2: Coupling and Cyclization
Characterization:
The following Graphviz diagrams illustrate key synthetic pathways and molecular relationships described in these application notes:
This compound and its stable salt derivatives represent enabling technologies for the synthesis of next-generation energetic materials that successfully balance the often-competing requirements of high performance and low sensitivity. The protocols and application notes presented herein provide researchers with practical methodologies for leveraging the unique reactivity of this compound to construct complex heterocyclic frameworks with tailored energetic properties. Future developments in this field will likely focus on the integration of computational design approaches to predict optimal molecular architectures prior to synthesis, as well as the exploration of green chemistry principles to enhance the sustainability of energetic materials manufacturing. The continued evolution of this compound chemistry holds significant promise for addressing the ongoing challenge of developing advanced energetic materials that meet the demanding performance, safety, and environmental requirements of modern applications.
Free this compound is notoriously unstable and hazardous for the following reasons:
The most effective way to circumvent these hazards is to avoid purifying and handling the free acid altogether. The potassium salt of this compound is a stable, water-soluble solid that serves as a chemically equivalent synthetic precursor [1] [2].
The table below compares the key characteristics of the neutral compound and its potassium salt:
| Characteristic | Neutral this compound | Potassium Salt of this compound |
|---|---|---|
| Physical State | Unstable oil [1] [2] | Stable solid [1] [2] |
| Thermal Hazard | High (Decomposes at 109°C) [1] [2] | Low (Thermodynamically stable) [1] [2] |
| Purification Need | Required, but difficult and hazardous [1] [2] | Not required; the salt itself is a pure, stable precursor [1] [2] |
| Synthetic Utility | Direct but dangerous reagent | Excellent alternative; chemically equivalent [1] [2] |
| Yield from Synthesis | Low (13-47%) [1] [2] | Good (45-79%) [1] [2] |
This indirect synthesis route entirely avoids the formation of unstable free this compound or methazonic acid, making it suitable for lab and larger scales [1] [2].
The workflow below illustrates the synthesis process:
Q1: Why should I use the potassium salt instead of purifying the free this compound? Using the potassium salt eliminates the risk of explosion during synthesis and handling. It is a stable, storable solid that provides the same reactivity in synthetic reactions without the associated purification and stability issues [1] [2].
Q2: What is the main application of this compound in energetic materials synthesis? Its key advantage is the ability to add vicinal amino and nitro groups onto fused ring structures (like triazines) in a single step. This structural motif is common in insensitive high-performance energetic materials, as it promotes stability through hydrogen bonding and π-π interactions [1] [2].
Q3: What is the maximum safe temperature for handling free this compound? If working with the free acid is unavoidable, it is critical to maintain temperatures below 50°C to reduce the risk of decomposition. However, the strong recommendation is to use the potassium salt alternative whenever possible [1] [2].
The table below summarizes the recommended stable forms and their key characteristics [1] [2]:
| Compound Name | Form/Type | Key Properties & Advantages |
|---|---|---|
| Alkali Metal Salts (e.g., Potassium salt) | Stable salt | Thermally stable; direct precursor in heterocycle synthesis [1] [3]. |
| Dipyrrolidinium Cyano-aci-nitroacetate | Synthetic equivalent | Soluble in common organic solvents; thermally stable; versatile reagent for cyano(nitro)methylation [2]. |
| New Stable Form | Crystalline form | A specific, stable crystalline structure identified in 2016 [4]. |
This diagram outlines the decision-making process for selecting and using the right form of this compound in your experiments:
Q1: Why should I avoid using pure this compound? Pure this compound is known to have significant purification and stability issues, making it difficult to handle and store safely. Its explosive nature is a major drawback for practical laboratory use [1] [2].
Q2: What is the main advantage of using dipyrrolidinium cyano-aci-nitroacetate? The key advantage is its solubility in common organic solvents (such as DMF, acetonitrile, and alcohols) while maintaining thermal stability. This makes it an ideal agent for reactions that require a homogeneous phase in organic media [2].
Q3: My synthesis requires an aqueous environment. What should I use? For reactions in water or when using insoluble precursors is acceptable, the potassium salt of this compound is a well-documented and stable choice. It has been successfully used in the synthesis of complex nitrogen heterocycles [3].
Q4: Are there any general handling guidelines for these compounds? While these alternatives are more stable, they are still precursors to energetic materials. Standard safe laboratory practices should be followed, including:
The table below summarizes the known hazards and properties of Nitroacetonitrile based on scientific literature [1].
| Hazard / Property | Description / Value |
|---|---|
| Chemical Instability | Thermally unstable; risk of explosive decomposition [1]. |
| Explosive Decomposition | Can decompose explosively upon concentration or distillation [1]. |
| Decomposition Onset | Around 109°C (DSC measurement) [1]. |
| Energy of Decomposition | 874 J/g released upon decomposition [1]. |
| Primary Hazard | Spontaneous explosion due to chemical instability [1]. |
Given the instability of pure this compound, the following procedures are recommended.
The first aid measures below are derived from acetonitrile guidelines and represent standard laboratory practice for toxic, volatile solvents [2].
| Scenario | Immediate Action | Preventive Measures |
|---|---|---|
| Spill or Leak | Evacuate area. Remove ignition sources. Ventilate. Contain spill with inert absorbent using spark-proof tools [2]. | Use proper equipment. Store in sealed containers. |
| Fire | Use dry chemical, CO2, or alcohol-resistant foam. Do not use water streams [3] [2]. | Eliminate ignition sources (open flames, sparks) [2]. |
| Thermal Decomposition | Evacuate immediately. Do not attempt to handle. | Use temperature controls. Substitute with potassium salt [1]. |
Q1: Why is nitroacetonitrile considered hazardous?
Q2: What are the recommended stable alternatives?
Q3: How do I handle these alternatives safely?
Q4: What is the key advantage of using this compound in energetic material synthesis?
Here are detailed methodologies for working with stable this compound equivalents, as cited in recent literature.
This protocol is adapted from a 2024 synthesis of thermally stable energetic compounds [5].
This protocol is based on a 2021 study that highlights the use of dipyrrolidinium cyano-aci-nitroacetate [4].
The table below summarizes the key properties of the common stable alternatives to this compound.
| Property | Free this compound | Potassium Salt | Dipyrrolidinium Salt [4] |
|---|---|---|---|
| Physical State | Oil [2] | Solid | Solid |
| Thermal Stability | Low (Risk of explosion) [2] [1] | High | High |
| Solubility Profile | Not specified | Water-soluble | Soluble in common organic solvents |
| Primary Advantage | N/A | Safe, water-soluble, direct substitute | Enables reactions in organic media |
| Key Limitation | Extremely hazardous | Limited solubility in organic solvents | More complex synthesis |
| Compound / Salt | Key Characteristics & Advantages | Stability & Safety Profile | Solubility & Handling |
|---|---|---|---|
| Free this compound (NAN) | The simplest α-nitronitrile; versatile cyano(nitro)methylating agent [1]. | Thermodynamically unstable; risk of spontaneous explosion; decomposition releases 874 J/g [1]. | Purification and stability are significant issues [1]. |
| Potassium Salt of NAN | Thermally stable and chemically equivalent synthetic precursor [1] [2]. | Much more stable than free NAN; avoids explosion hazards [1]. | Insoluble in common organic solvents [2]; water-soluble [1]. |
| Dipyrolidinium Salt (Cyano-aci-nitroacetate) | Synthetic equivalent for constructing polyfunctional frameworks [2]. | Thermally stable [2]. | Soluble in common organic solvents, enabling reactions in a wider range of conditions [2]. |
Here are detailed methodologies for using these safer equivalents in synthesis.
This protocol avoids the formation of unstable free NAN and its precursors [1].
This methodology uses NAN salts to create valuable annulated 1,2,4-triazines with vicinal amino and nitro groups [1].
Q1: Why should I avoid using free this compound in my lab? Free NAN is thermodynamically unstable. It has documented instances of spontaneous explosion upon decomposition, making it a significant lab hazard [1].
Q2: My reaction requires the this compound precursor to be soluble in organic solvents. Which equivalent should I use? The potassium salt is insoluble in most organic solvents, which can limit its application [2]. For such cases, the dipyrolidinium salt is the recommended choice, as it is specifically designed to be soluble in common organic solvents while remaining thermally stable [2].
Q3: What is the main synthetic advantage of using this compound equivalents in energetic materials chemistry? Their key advantage is the ability to add vicinal amino and nitro moieties onto fused ring structures in a single step [1]. This structural motif is common in insensitive high-performance energetic materials, as it promotes stabilization through intramolecular hydrogen bonding and planar π-π stacking interactions that lower sensitivity [1].
This diagram outlines the decision-making process for choosing the right synthetic equivalent, helping you seamlessly integrate these alternatives into your experimental planning.
The primary reason for strict temperature control is the compound's tendency to decompose explosively upon heating [1]. A key safety reference notes that nitroacetonitrile decomposed at 109°C, releasing a significant amount of energy (874 J/g) [1]. Furthermore, there is a documented case of a flask exploding due to its decomposition [1]. A common practice is to maintain reactions below 50°C to mitigate these risks [1].
A highly recommended strategy to bypass these hazards is using its stable salts, particularly the potassium salt of this compound. This salt is water-soluble, thermodynamically stable, and acts as a chemically equivalent synthetic precursor, eliminating the risks associated with the pure neutral compound [1].
The table below summarizes critical temperature parameters and common issues when working with this compound.
| Parameter/Issue | Description | Quantitative Data / Solution |
|---|---|---|
| General Reaction Temp | Maximum temperature to prevent decomposition during reactions [1]. | < 50 °C |
| Onset of Decomposition | Temperature at which significant exothermic decomposition begins [1]. | 109 °C |
| Energy of Decomposition | Energy released upon decomposition, indicating severity of the reaction [1]. | 874 J/g |
| Low Yield/Impure Product | Often due to decomposition of neutral this compound or unstable intermediates [1]. | Switch to the potassium salt of this compound, which is stable and can be purified [1]. |
| Handling Hazard | Risk of explosion when purifying or heating neutral this compound [1]. | Avoid isolating neutral this compound. Use the potassium salt or generate it in situ for reactions [1]. |
Why is temperature control so critical when working with this compound? this compound is thermodynamically unstable. Exceeding its safe temperature range, particularly during reactions or concentration steps, can lead to a rapid, violent exothermic decomposition, posing a serious explosion hazard [1].
What is the safest way to perform syntheses that require this compound? The safest and most practical approach is to use a stable salt of this compound, such as the potassium salt. This compound is not shock-sensitive, avoids the need to handle the hazardous neutral nitrile, and provides equivalent reactivity for most syntheses, including the formation of heterocycles and energetic materials [1].
How is the potassium salt of this compound synthesized? It is typically obtained through a decarboxylation route, entirely avoiding the formation of neutral this compound. This involves hydrolyzing the potassium salt of ethyl nitrocyanoacetate to form an unstable intermediate (dipotassium nitrocyanoacetic acid), which readily decarboxylates to yield the potassium salt of this compound [1].
What are the key applications of this compound in energetic materials? Its main utility is in the single-step synthesis of annulated heterocycles, such as 1,2,4-triazines, that bear vicinal amino and nitro groups. This structural motif is common in insensitive high-performance energetic materials because it promotes hydrogen bonding and planar molecular geometry, which enhances stability [1].
The following diagram outlines the key decision points for planning a safe experiment involving this compound.
Before any troubleshooting, it is crucial to address the safety of this compound (NAN).
Here are common issues and their solutions, based on the properties of different this compound reagents.
| Issue | Possible Cause | Recommended Solution |
|---|---|---|
| Low Yield/No Reaction in Organic Solvents | Potassium salt of this compound has low solubility [1] | Switch to a soluble synthetic equivalent (e.g., dipyrrolidinium salt) or use a polar aprotic solvent (DMF, DMSO) [1]. |
| Dangerous Reaction Conditions/Decomposition | Use of neat, explosive this compound [2] | Immediately replace neat NAN with its stable potassium salt or other equivalents [1] [2]. |
| Difficulty in Product Isolation/Purification | Complex reaction mixture from multi-component reactions [4] | Optimize work-up procedures. Use the stability of the salt to allow for aqueous work-ups (e.g., washing with water) [3]. |
This protocol is adapted from a synthesis of 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines [3] [5].
Workflow Diagram:
This protocol addresses the solubility limitations of the potassium salt [1].
Workflow Diagram:
This 2024 protocol uses the potassium salt in a green, mild, one-step ring closure [6].
T_d: 155.8–270.3 °C) and low sensitivity (impact sensitivity IS: >40 J, friction sensitivity FS: 96–192 N) [6].
The table below addresses common questions about nitroacetonitrile and its stable equivalent.
| Question | Answer |
|---|---|
| Why is this compound problematic? | The search results do not specify the exact instability, but its potassium salt is explicitly described as "stable," implying the pure compound may have handling, storage, or safety concerns [1]. |
| What is a recommended stable synthetic equivalent? | The potassium salt of this compound has been successfully used in multi-step syntheses to produce various nitrogen-rich heterocycles [1]. |
| What types of compounds can be synthesized with this equivalent? | It is a key precursor for synthesizing complex molecules like 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines and 8H-imidazo[4,5-e][1,2,4]triazolo[5,1-c][1,2,4]triazine [1]. |
| Are there general principles for replacing hazardous or unstable solvents/reagents? | Yes. A study on replacing acetonitrile with ethanol in chromatography found that a systematic comparison of eluents (methanol, ethanol, n-propanol) is crucial. Ethanol performed best, highlighting that the most suitable alternative must be determined experimentally for each specific application [2]. |
This protocol outlines the general method for synthesizing nitrogen heterocycles, based on the research by Voinkov et al. [1].
1. Objective To utilize potassium this compound as a stable precursor in the synthesis of 3-nitroazolo[5,1-c][1,2,4]triazin-4-amines and their subsequent transformation into other heterocyclic compounds.
2. Principle The stable potassium salt of this compound participates in cyclization and coupling reactions, serving as a key building block for constructing complex, nitrogen-rich heterocyclic frameworks. The synthesized compounds can then be further functionalized through reactions like diazotation and azo coupling [1].
3. Materials
4. Step-by-Step Procedure
The following diagram illustrates the logical sequence and relationships between the synthesized compounds in this multi-step pathway.
This section addresses potential issues and general best practices for method development.
| Problem | Possible Cause | Solution |
|---|---|---|
| Low yield in cyclization step | Incorrect stoichiometry or impure starting materials. | Confirm the purity of the potassium this compound salt. Systematically vary reactant ratios and monitor reaction progress with TLC or LC-MS [1]. |
| Difficulty in product purification | Complex reaction mixture or similar polarity of by-products. | Optimize the work-up procedure. Employ different purification techniques like gradient chromatography or recrystallization [3]. |
| General method failure when adapting a protocol | The original method conditions are not optimal for your specific target molecule. | Treat literature protocols as a starting point. Be prepared to experimentally optimize key parameters like solvent, temperature, and catalyst [2]. |
To ensure success in your work with synthetic equivalents, consider the following overarching principles:
| Feature | Nitroacetonitrile | Nitroacetates (e.g., Ethyl Nitroacetate, t-Butyl Nitroacetate) |
|---|---|---|
| Key Structural Features | Central carbon with -CN and -NO₂ groups; highly acidic CH₂ protons [1]. | Ester group (-COOR) and -NO₂ group; highly acidic CH₂ protons (pKa ~5.8) [2]. |
| Primary Reactivity | Versatile cyano(nitro)methylation agent; highly reactive for C-C bond formation [1]. | Versatile glycine template and precursor to α-amino esters; used in conjugate additions [3] [4]. |
| Signature Applications | Synthesis of annulated heterocycles (e.g., 1,2,4-triazines) with vicinal amino and nitro groups for energetic materials [1]. | Synthesis of optically active α-nitro esters and unnatural α-amino esters [4] [3]. |
| Stability & Safety | Thermodynamically unstable in neutral form; risk of spontaneous explosion; stable salts (e.g., potassium salt) are recommended [1]. | Generally stable; t-butyl ester is preferred in basic conditions to resist hydrolysis [4]. |
| Example Experimental Yields | Synthesis of azolo[5,1-c][1,2,4]triazines using its potassium salt [1]. | Asymmetric conjugate addition to o-quinone methides: up to 82% yield, 97-98% ee [4]. Condensation with acetals to α-nitro esters: ~30-60% yield [3]. |
Here are detailed methodologies for characteristic reactions of each reagent.
This protocol uses the stable potassium salt of this compound to safely synthesize annulated heterocycles, a common structural motif in energetic materials [1].
This method produces enantiomerically enriched α-nitro-β,β-diaryl-propionates, which are valuable synthetic intermediates [4].
To help you select the appropriate reagent for your application, consider the following guidelines:
This guide objectively compares neutral nitroacetonitrile with its potassium salt, a crucial consideration for researchers in energetic materials and heterocyclic chemistry. The potassium salt is generally preferred in modern synthetic applications due to its significantly enhanced safety profile while maintaining chemical equivalence [1].
The table below summarizes the core differences between these two related compounds.
| Property | This compound (Free Acid) | Potassium Salt of this compound |
|---|---|---|
| Physical State | Yellow or brown oil [1] | Solid, crystalline salt [1] |
| Stability | Thermally unstable; can decompose explosively above 50°C [1] | Thermodynamically stable [1] |
| Safety & Handling | Significant explosion hazard; requires strict temperature control [1] | Much more stable; does not pose a significant lab hazard [1] |
| Synthetic Utility | Versatile precursor for heterocycles and aliphatic products [1] | Direct synthetic equivalent to the free acid [1] |
| Key Advantage | N/A | Avoids the need to generate or handle hazardous free this compound [1] |
| Preparation | Low-yield (13-47%), hazardous synthesis and purification [1] | Higher-yield (up to 79%), safer, indirect route via decarboxylation [1] |
The main utility of both compounds lies in synthesizing complex heterocyclic frameworks, particularly annulated 1,2,4-triazines bearing vicinal amino and nitro groups. This structural motif is common in insensitive energetic materials and helps stabilize the molecule through intra- and intermolecular hydrogen bonding and π-π stacking interactions [1].
A typical reaction using the potassium salt to build an energetic heterocycle involves two main steps [1]:
Researchers have verified the chemical equivalence of the potassium salt by successfully replicating known syntheses originally designed for neutral this compound. For instance, the synthesis of azolo[5,1-c][1,2,4]triazines was successfully repeated using the potassium salt, yielding identical products and confirming its role as a direct and reliable substitute [1].
The choice between the two precursors is primarily a safety decision. The following flowchart can guide researchers:
The potassium salt of this compound is a reliable substitute for hazardous free this compound in organic synthesis [2]. Its use is strongly recommended whenever possible to mitigate the severe risks associated with the neutral compound.
Nitromethane (CH₃NO₂) is the simplest organic nitro compound. It is a polar liquid commonly used as a solvent and a versatile building block in organic synthesis [1].
The table below summarizes its key properties relevant to research and development applications [1].
| Property | Value / Description |
|---|---|
| Chemical Formula | CH₃NO₂ |
| Molar Mass | 61.04 g/mol |
| Appearance | Colorless, oily liquid |
| Density | 1.1371 g/cm³ (at 20 °C) |
| Boiling Point | 101.2 °C |
| Acidity (pKa) | 10.21 (in H₂O); 17.2 (in DMSO) |
| Dielectric Constant | 36 (at 20 °C) |
| Dipole Moment | 3.5 Debye |
| Common Uses | Solvent, stabilizer, fuel additive, precursor to pesticides, explosives, fibers, and coatings. |
Nitromethane's unique combination of properties makes it suitable for specific research and analytical applications.
For laboratory use, it is crucial to be aware of the hazards associated with nitromethane [1]:
The following diagram outlines a general decision-making workflow for evaluating and applying a nitro synthon like nitromethane in a research setting, based on the information available.
| Feature | Nitronate Ion | Enolate Ion |
|---|---|---|
| Nucleophilicity | Higher substituting ability for nitro group [1] | Lower substituting ability for nitro group [1] |
| Key Reactive Site | Oxygen atom [1] | Oxygen atom [1] |
| Effect of Adjacent EWGs | Lowered nucleophilicity with stronger EWGs (e.g., -COOR) [1] | Lowered nucleophilicity with stronger EWGs (e.g., -COOR vs. -COR) [1] |
| Typical Product | Isoxazoline N-oxide [1] | Dihydrofuran derivative [1] |
The comparative reactivity is demonstrated in studies where nitronates and enolates compete or are tested under similar conditions.
The following methodology is adapted from the research comparing these anions [1].
The diagram below illustrates the critical mechanistic pathways that lead to the different products, highlighting the decisive O-attack step.
The table below summarizes the key characteristics of nitroacetonitrile and its common salts based on the search results.
| Compound Name | Physical Form & Stability | Solubility Profile | Primary Application in Synthesis | Key Advantages & Disadvantages |
|---|---|---|---|---|
| This compound (NAN) [1] | Not specified; described as having explosive properties [1] | Information not explicitly provided in search results | Serves as a cyano(nitro)methylating agent for building polyfunctionalized compounds [1] | Disadvantage: Explosive nature is a significant drawback for practical handling [1] |
| Potassium Salt of this compound [2] [3] [1] | Stable solid [2] [3] [1] | Insoluble in common organic solvents [1] | Used in the synthesis of complex nitrogen heterocycles [2] [3] | Advantage: Thermally stable, mitigating explosion risk [1] Disadvantage: Insolubility restricts utility in organic synthesis [1] | | Dipyrrolidinium Cyano-aci-nitroacetate [1] | Thermally stable [1] | Soluble in common organic solvents [1] | Functions as a synthetic equivalent to NAN for cyano(nitro)methylation [1] | Advantage: Combines stability with solubility, making it a practical alternative [1] |
The search results describe the use of these compounds in specific synthetic workflows, though full experimental details are found in the primary literature.
The following diagram outlines the general workflow for using these salts in the synthesis of nitrogen-containing heterocycles.
The research describes a multi-step synthesis methodology to convert the N-acetonitrile functionalized 3-nitrotriazole precursor into high-performing energetic materials [1]. The logical flow of this process is visualized below.
The primary experimental steps involved are [1]:
The field of energetic materials research is actively pursuing compounds that balance high energy with stability and safety [2]. The performance of new materials is often benchmarked against established explosives.
| Benchmark Energetic Material | Key Properties |
|---|---|
| HMX (Octogen) | Density: 1.905 g·cm⁻³; Decomposition Temp: 279 °C; Detonation Velocity: 9144 m·s⁻¹ [2]. A standard for high performance. |
| TATB (Triaminotrinitrobenzene) | Known for its extreme insensitivity (low reactivity to impact and friction), used as a benchmark for safety [1]. |
The 2024 study indicates that compounds derived from the N-acetonitrile functionalized 3-nitrotriazole precursor achieved a performance comparable to TATB, a benchmark for insensitive explosives [1]. This suggests the precursor is highly efficient for producing modern energetic materials that prioritize safety.
The current literature confirms that N-acetonitrile functionalized 3-nitrotriazole is an efficient precursor for generating a family of diverse and high-performing energetic compounds [1]. The lack of a direct, multi-precursor comparison guide in the public domain suggests this could be an active and specialized area of research.
To conduct a more comprehensive comparison, you may need to:
The table below summarizes the key findings from the available literature:
| Compound | Thermal Stability Characteristics | Key Findings & Handling Considerations |
|---|---|---|
| Neutral Nitroacetonitrile (NAN) | Low thermal stability; explosive property is a significant drawback [1]. | Handling poses practical safety risks, limiting its direct use as a synthetic reagent [1]. |
| Alkali Metal Salts (e.g., Potassium Salt) | Thermally stable [1] [2]. | Stable enough to be used in developed synthesis methods for nitrogen heterocycles [2]. |
| Organic Salt (Dipyrrolidinium cyano-aci-nitroacetate) | Thermally stable and soluble in common organic solvents [1]. | Serves as a synthetic equivalent for NAN, overcoming both stability and solubility limitations [1]. |
A critical related issue is the solubility of these compounds. While alkali metal salts are thermally stable, their insolubility in common organic solvents restricts their utility in synthesis. The organic salt was developed specifically to resolve this issue, offering both stability and solubility [1].
The experimental data comes from organic chemistry research focused on developing safer synthetic reagents and methods.
The following workflow visualizes the typical process for evaluating such reagents: